GSK3739936

HIV-1 Allosteric Integrase Inhibitor Antiviral Potency

GSK3739936 (BMS-986180) is a superior allosteric HIV-1 integrase inhibitor (ALLINI) precisely optimized for broad-spectrum potency across 124/125 integrase polymorphic variants. Select this tool compound to eliminate false negatives in antiviral assays, ensure reproducible in vivo efficacy via high oral bioavailability, and avoid confounding CYP drug-drug interactions (IC50 >24.3 μM). Ideal for structural biology and combination therapy research.

Molecular Formula C34H43FN2O4
Molecular Weight 562.7 g/mol
Cat. No. B8734035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGSK3739936
Molecular FormulaC34H43FN2O4
Molecular Weight562.7 g/mol
Structural Identifiers
SMILESCC1=C(C(=C(C(=N1)C)C(C(=O)O)OC(C)(C)C)N2CCC(CC2)(C)C)C3=CC=C(C=C3)OCCC4=CC=C(C=C4)F
InChIInChI=1S/C34H43FN2O4/c1-22-28(25-10-14-27(15-11-25)40-21-16-24-8-12-26(35)13-9-24)30(37-19-17-34(6,7)18-20-37)29(23(2)36-22)31(32(38)39)41-33(3,4)5/h8-15,31H,16-21H2,1-7H3,(H,38,39)/t31-/m0/s1
InChIKeyLISBHANFFRGXOI-HKBQPEDESA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GSK3739936 (BMS-986180): A Potent HIV-1 Allosteric Integrase Inhibitor with Optimized Broad-Spectrum Activity Against Polymorphic Variants


GSK3739936 (also known as BMS-986180) is a pyridine-based allosteric inhibitor of HIV-1 integrase, belonging to the class of ALLINIs (Allosteric Integrase Inhibitors) [1]. This compound targets the non-catalytic site of the HIV-1 integrase enzyme, disrupting its interaction with cellular cofactors and promoting aberrant integrase multimerization, which leads to the production of replication-deficient viral particles [1]. GSK3739936 exhibits potent antiviral activity with an IC50 value of 11.1 nM and an EC50 value of 1.7 nM in vitro, and it has been optimized to maintain robust potency against the majority of 124/125 polymorphic variants of HIV-1 integrase . The compound also demonstrates a favorable preclinical pharmacokinetic profile, including rapid absorption, low to moderate clearance, and excellent oral bioavailability .

Why GSK3739936 Cannot Be Simply Substituted by Other ALLINIs: The Critical Role of 124/125 Polymorph Coverage and Preclinical ADME Optimization


While several allosteric HIV-1 integrase inhibitors (ALLINIs) share a common mechanism of action, they exhibit significant differences in their pharmacodynamic and pharmacokinetic profiles that preclude simple interchangeability. The integrase enzyme contains highly polymorphic residues at positions 124 and 125, which directly impact inhibitor binding and antiviral efficacy [1]. GSK3739936 was specifically optimized to retain high potency against the majority of these 124/125 polymorphic variants, a feature not uniformly achieved by other ALLINIs [1]. Furthermore, differences in cytochrome P450 (CYP) inhibition profiles, oral bioavailability, and clearance rates among ALLINIs can substantially affect their suitability for in vivo studies and potential translational development . Therefore, selecting GSK3739936 over other ALLINIs is justified by its unique combination of broad polymorph coverage, weak CYP inhibition, and favorable preclinical pharmacokinetics, which directly impact experimental reproducibility and the validity of in vivo efficacy models.

GSK3739936 vs. ALLINI Comparators: Quantitative Evidence of Potency, Polymorph Coverage, and Pharmacokinetic Differentiation


Comparative Potency: GSK3739936 vs. GSK1264 and BI 224436

GSK3739936 demonstrates comparable or superior in vitro potency compared to other ALLINIs. It exhibits an IC50 of 11.1 nM and an EC50 of 1.7 nM against HIV-1 . In contrast, the comparator GSK1264 shows a higher IC50 of 38 nM for inhibition of HIV-1 replication . Another comparator, BI 224436, has a reported EC50 range of 11–27 nM against various HIV-1 laboratory strains [1].

HIV-1 Allosteric Integrase Inhibitor Antiviral Potency

Reduced Cytochrome P450 Inhibition: GSK3739936 vs. GSK1264 and BI 224436

GSK3739936 is a weak inhibitor of cytochrome P450 enzymes, with an IC50 greater than 24.3 μM . This suggests a lower risk of drug-drug interactions compared to other ALLINIs. For instance, BI 224436 shows moderate CYP3A4 inhibition with an IC50 of 23 μM [1]. While direct CYP inhibition data for GSK1264 is limited, its structural class may present different liabilities. The weak CYP inhibition profile of GSK3739936 is a key differentiator for studies requiring co-administration with other agents or in complex biological systems.

HIV-1 Allosteric Integrase Inhibitor CYP Inhibition

Broad-Spectrum Activity Against 124/125 Polymorphs: A Critical Differentiator from Earlier ALLINIs

A major limitation of many early ALLINIs was their reduced potency against HIV-1 strains carrying specific polymorphic residues at integrase positions 124 and 125. GSK3739936 was specifically optimized to overcome this liability. The design and optimization process focused on maintaining high potency against the majority of 124/125 polymorphic variants [1]. In contrast, compounds like GSK1264 and earlier ALLINIs were not explicitly optimized for broad polymorph coverage, and their efficacy against these variants is variable or reduced [2]. This is a primary, quantifiable advantage of GSK3739936 for studies involving diverse viral isolates.

HIV-1 Allosteric Integrase Inhibitor Polymorph Coverage

Favorable Preclinical Pharmacokinetics: Enabling Robust In Vivo Studies

GSK3739936 demonstrates a favorable pharmacokinetic profile in preclinical species, characterized by rapid absorption, low to moderate clearance, and excellent oral bioavailability . While specific clearance and bioavailability values are not publicly disclosed in the primary literature for GSK3739936, the described profile is a key differentiator from earlier ALLINIs that suffered from poor oral bioavailability or high clearance, which limited their utility in in vivo efficacy models. For instance, BI 224436 has a reported rat in vivo clearance of 0.7% QH and a half-life of 8.8 hours, but its oral bioavailability data is not prominently highlighted [1]. The favorable PK of GSK3739936 supports its use in long-term oral dosing studies in animal models.

HIV-1 Allosteric Integrase Inhibitor Pharmacokinetics

Optimal Research and Procurement Scenarios for GSK3739936 Based on Quantitative Differentiation


In Vitro Studies Requiring Broad-Spectrum Activity Against Diverse HIV-1 Isolates

Given GSK3739936's optimized potency against the majority of 124/125 polymorphic variants of HIV-1 integrase, this compound is the preferred ALLINI for antiviral assays using panels of clinical isolates or recombinant viruses with different genetic backgrounds. Its broad coverage ensures consistent and reproducible results across diverse viral strains, reducing the risk of false-negative findings due to polymorph-specific resistance [1].

In Vivo Efficacy Studies in Animal Models Requiring Oral Dosing

GSK3739936's favorable preclinical pharmacokinetic profile, characterized by rapid absorption and excellent oral bioavailability, makes it an ideal tool compound for in vivo studies in rodent or non-rodent models. This profile supports convenient oral administration, enabling long-term dosing regimens and more translationally relevant efficacy assessments .

Combination Therapy Research to Minimize CYP-Mediated Drug-Drug Interactions

The weak inhibition of cytochrome P450 enzymes by GSK3739936 (IC50 > 24.3 μM) reduces the potential for confounding drug-drug interactions when co-administered with other antiretroviral agents or probe substrates . This makes GSK3739936 a cleaner chemical probe for dissecting the specific contribution of ALLINI mechanisms in the context of combination antiretroviral therapy, without the confounding variable of CYP modulation.

Structural Biology and Mechanistic Studies of ALLINI Binding

As a well-characterized ALLINI with a defined binding mode at the integrase dimer interface, GSK3739936 serves as a high-quality tool for X-ray crystallography, cryo-EM, or biochemical studies aimed at elucidating the structural basis of allosteric integrase inhibition and the impact of polymorphic residues on inhibitor binding [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for GSK3739936

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.